molecular formula C15H24O3Si B8656997 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzaldehyde CAS No. 828242-83-7

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzaldehyde

Cat. No. B8656997
CAS RN: 828242-83-7
M. Wt: 280.43 g/mol
InChI Key: WSWLGVMHMFJCLT-UHFFFAOYSA-N
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Description

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H24O3Si and its molecular weight is 280.43 g/mol. The purity is usually 95%.
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properties

CAS RN

828242-83-7

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]benzaldehyde

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-10-9-17-14-8-6-7-13(11-14)12-16/h6-8,11-12H,9-10H2,1-5H3

InChI Key

WSWLGVMHMFJCLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (0.426 g, 10.7 mmol) in DMF (30 mL) at room temperature was added 3-hydroxybenzaldehyde (1.00 g, 8.20 mmol). The resulting suspension was stirred at room temperature for 1 hour and (2-bromo-ethoxy)-tert-butyl-dimethyl-silane (4.4 mL, 20.5 mmol), was then added. The resulting mixture was stirred at 60° C. under nitrogen for 14 hours, cooled to room temperature, diluted with water (100 mL), extracted with ethyl acetate (250 mL), and concentrated. The crude product was purified by column chromatography (SiO2, hexane/ethyl acetate=4:1) to afford 3-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-benzaldehyde. It was re-dissolved in THF (50 mL), mixed with 1 N tetra-n-butylammonium fluoride in THF (15 mL), and stirred at room temperature for 8 h. The reaction mixture was then concentrated and the residue was purified by column chromatography (SiO2, hexane/ethyl acetate=4:1) to afford 3-(2-hydroxy-ethoxy)-benzaldehyde as a colorless oil. Yield: 0.68 g (50% for two steps).
Quantity
0.426 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

TBDMSCl silylation reagent in DMF (60 mL) was added to 3-(2-hydroxy-ethoxy)-benzaldehyde (4.985 g, 30.00 mmol). The mixture was stirred at room temperature for 72 h. The mixture was diluted with water and extracted with diethyl ether. The ethereal extracts were dried over Na2SO4 and concentrated in vacuo. The residue was purified by SiO2 eluted with 95:5 CH2Cl2/MeOH to give 2.38 g (28%) of a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.985 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

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